methyl 4H-thieno[3,2-b]pyrrole-2-carboxylate
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Overview
Description
Methyl 4H-thieno[3,2-b]pyrrole-2-carboxylate is a heterocyclic compound that features a fused ring system consisting of a thiophene ring and a pyrrole ring
Mechanism of Action
Target of Action
Methyl 4H-thieno[3,2-b]pyrrole-2-carboxylate and its derivatives have shown strong activity against the hepatitis C virus . These compounds are a new class of allosteric inhibitors for the RNA-dependent RNA polymerase of hepatitis C virus . They also inhibit KDM1A and LSD1 demethylases , which regulate DNA methylation . These targets are crucial in viral replication and gene transcription, respectively.
Mode of Action
The compound interacts with its targets by binding to their active sites, thereby inhibiting their function . For instance, when it binds to the RNA-dependent RNA polymerase of the hepatitis C virus, it prevents the virus from replicating its RNA . When it binds to the KDM1A and LSD1 demethylases, it prevents them from demethylating DNA, thereby affecting gene transcription .
Biochemical Pathways
The inhibition of the RNA-dependent RNA polymerase affects the viral replication pathway of the hepatitis C virus . This leads to a decrease in the number of viral particles produced . The inhibition of KDM1A and LSD1 demethylases affects the DNA methylation pathway . This can lead to changes in gene expression .
Result of Action
The result of the action of this compound is a decrease in the replication of the hepatitis C virus and changes in gene expression due to altered DNA methylation . These effects at the molecular and cellular levels could potentially lead to a decrease in the severity of hepatitis C infections and changes in cellular functions .
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 4H-thieno[3,2-b]pyrrole-2-carboxylate can be synthesized through several methods. One common approach involves the reaction of 4H-thieno[3,2-b]pyrrole-2-carboxylic acid with methanol in the presence of a catalyst such as trimethylsilyldiazomethane . The reaction is typically carried out at low temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 4H-thieno[3,2-b]pyrrole-2-carboxylate undergoes various chemical reactions, including:
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.
Common Reagents and Conditions
Acylation: Acid chlorides, aluminum chloride, tin tetrachloride.
Alkylation: Alkyl halides, sodium hydride, tetrahydrofuran (THF) as solvent.
Major Products Formed
Scientific Research Applications
Methyl 4H-thieno[3,2-b]pyrrole-2-carboxylate has several scientific research applications:
Medicinal Chemistry: The compound and its derivatives have shown potential as inhibitors of enzymes such as lysine-specific demethylase 1 (KDM1) and RNA-dependent RNA polymerase, making them candidates for antiviral and anticancer therapies
Materials Science: The unique electronic properties of the compound make it suitable for use in organic solar cells and other electronic devices.
Biological Studies: The compound’s ability to interact with biological targets has led to its use in studying various biochemical pathways and mechanisms.
Comparison with Similar Compounds
Methyl 4H-thieno[3,2-b]pyrrole-2-carboxylate can be compared with other similar compounds, such as:
4H-thieno[3,2-b]pyrrole-5-carboxamides: These compounds also feature a fused thiophene-pyrrole ring system and have shown antiviral and anticancer activities.
4H-thieno[3,2-b]pyrrole-5-carbohydrazides: These derivatives have been studied for their potential antitubercular activity.
The uniqueness of this compound lies in its specific substitution pattern and the resulting electronic properties, which make it particularly suitable for applications in both medicinal chemistry and materials science.
Properties
CAS No. |
749261-96-9 |
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Molecular Formula |
C8H7NO2S |
Molecular Weight |
181.2 |
Purity |
95 |
Origin of Product |
United States |
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